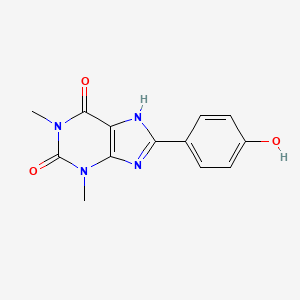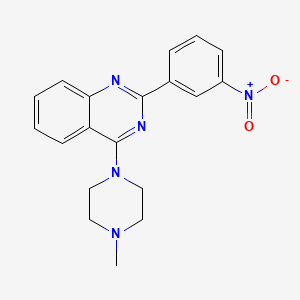
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 4-methylpiperazin-1-yl group and a 3-nitrophenyl group. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazin-1-yl group is introduced to the quinazoline core using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Alkylating agents, nucleophiles, controlled temperature and pH.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-(4-Methylpiperazin-1-yl)-2-(3-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to target proteins.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can be compared with other quinazoline derivatives such as:
4-(4-Methylpiperazin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline: The position of the nitro group can influence the compound’s reactivity and interactions.
4-(4-Methylpiperazin-1-yl)-2-(3-chlorophenyl)quinazoline: The presence of a chloro group instead of a nitro group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
370847-09-9 |
|---|---|
Molecular Formula |
C19H19N5O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C19H19N5O2/c1-22-9-11-23(12-10-22)19-16-7-2-3-8-17(16)20-18(21-19)14-5-4-6-15(13-14)24(25)26/h2-8,13H,9-12H2,1H3 |
InChI Key |
IEIJJYXPXGFJHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


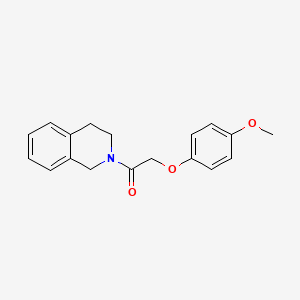
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
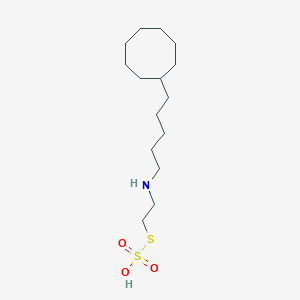
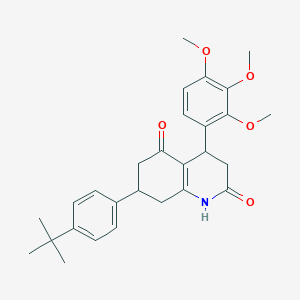
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
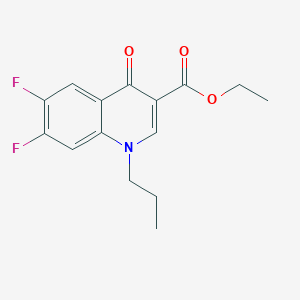
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
